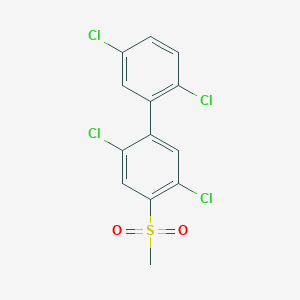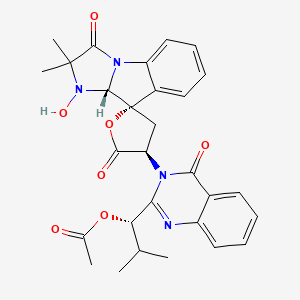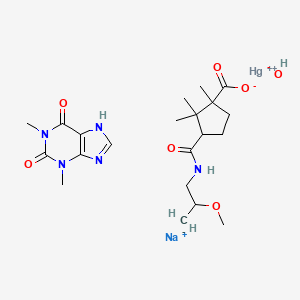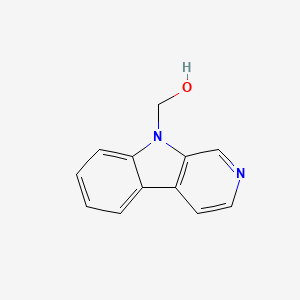
9-Hydroxymethyl-beta-carboline
Overview
Description
9-Hydroxymethyl-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and animal tissues. They have been studied for their potential neuroprotective, cognitive-enhancing, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-beta-carboline typically involves the modification of the beta-carboline core structure. One common method includes the hydroxymethylation of beta-carboline using formaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxymethyl-beta-carboline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted beta-carboline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Hydroxymethyl-beta-carboline involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: It inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin, thereby increasing their levels in the brain.
Neurotrophic Factor Stimulation: It stimulates the expression of neurotrophic factors such as brain-derived neurotrophic factor, which supports the survival and growth of neurons.
Antioxidant Activity: It exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Harmine: Another beta-carboline derivative known for its neuroprotective and antidepressant effects.
9-Methyl-beta-carboline: Known for its neuroprotective properties and potential in treating Parkinson’s disease.
3-Hydroxymethyl-beta-carboline: Similar in structure but differs in its specific biological activities and effects on sleep regulation.
Uniqueness: 9-Hydroxymethyl-beta-carboline is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems and stimulate neurotrophic factors makes it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
pyrido[3,4-b]indol-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-8-14-11-4-2-1-3-9(11)10-5-6-13-7-12(10)14/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBDOHPQDOTAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CO)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175636 | |
| Record name | 9-Hydroxymethyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21373-43-3 | |
| Record name | 9-Hydroxymethyl-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxymethyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


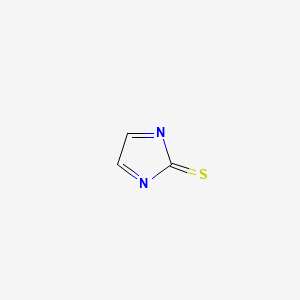

![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)
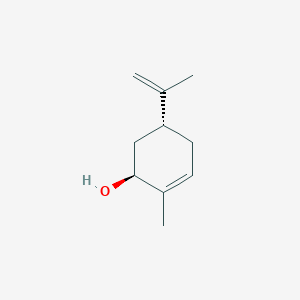
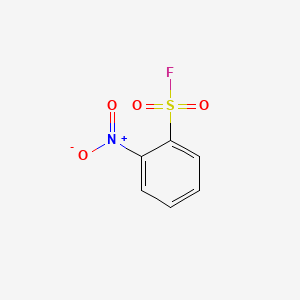
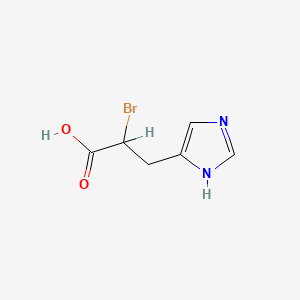
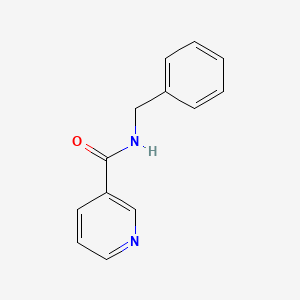
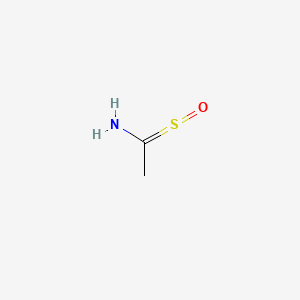

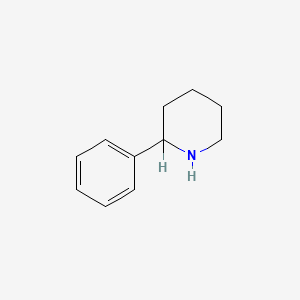
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)
